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Compound of Interest

Compound Name: 4-Chloroquinolin-8-ol

Cat. No.: B025745 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloroquinolin-8-ol

Introduction
4-Chloroquinolin-8-ol is a substituted quinoline, a heterocyclic aromatic organic compound.

The quinoline scaffold is a significant structural motif in medicinal chemistry, forming the core of

many synthetic compounds with a broad range of pharmacological activities.[1] A thorough

spectroscopic characterization is fundamental for the confirmation of its chemical structure,

purity assessment, and for understanding its physicochemical properties, which is crucial for

researchers, scientists, and professionals in drug development. This guide provides a

comprehensive overview of the spectroscopic properties of 4-Chloroquinolin-8-ol, detailed

experimental protocols for its analysis, and visual workflows to illustrate the analytical

processes.

Molecular Structure and Properties
IUPAC Name: 4-chloroquinolin-8-ol[2]

Molecular Formula: C₉H₆ClNO[2]

Molecular Weight: 179.60 g/mol [2]

CAS Number: 57334-36-8[2]
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Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Chloroquinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds.[3] The chemical shifts (δ) are reported in parts per million (ppm).

¹³C NMR Spectral Data

Carbon Atom Chemical Shift (δ, ppm)

C2 Data not available

C3 Data not available

C4 Data not available

C4a Data not available

C5 Data not available

C6 Data not available

C7 Data not available

C8 Data not available

C8a Data not available

Note: Specific experimental ¹³C NMR data for 4-Chloroquinolin-8-ol is not readily available in

the provided search results. PubChem links to a ¹³C NMR spectrum, but the specific peak

assignments are not listed.[2]

¹H NMR Spectral Data

Note: Experimental ¹H NMR data for 4-Chloroquinolin-8-ol is not available in the provided

search results. Data for similar compounds like 5-Chloro-8-hydroxyquinoline is available and

can be used for comparative purposes.[4]
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[5] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of

a compound with high accuracy.[6]

Predicted Mass Spectrometry Data[7]

Adduct Mass-to-Charge Ratio (m/z)

[M+H]⁺ 180.02108

[M+Na]⁺ 202.00302

[M-H]⁻ 178.00652

[M+NH₄]⁺ 197.04762

[M+K]⁺ 217.97696

[M+H-H₂O]⁺ 162.01106

[M+HCOO]⁻ 224.01200

[M+CH₃COO]⁻ 238.02765

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption

of infrared radiation causes the vibration of molecular bonds.

Note: While PubChem indicates the availability of an FTIR spectrum for 4-Chloroquinolin-8-ol,
specific peak assignments and their corresponding functional groups are not detailed in the

search results.[2]

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption of UV or visible light excites electrons from the ground state to higher energy

states. The spectroscopic behavior of quinolines can be sensitive to the polarity of the

environment.[8]
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Note: Specific experimental UV-Vis absorption maxima (λmax) for 4-Chloroquinolin-8-ol in
various solvents are not available in the provided search results. Studies on other quinoline

derivatives show that their UV absorption is affected by the polarity of the solvent.[8]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-Chloroquinolin-8-
ol.

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of 4-Chloroquinolin-8-ol

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

4-Chloroquinolin-8-ol Sample

Dissolve in appropriate solvent

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(e.g., ESI-MS) UV-Vis Spectroscopy IR Spectroscopy

Process Raw Data

Interpret Spectra

Structure Elucidation and Characterization
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NMR Sample Preparation Workflow

Start

Weigh Sample
(1-30 mg)

Dissolve in Deuterated Solvent
(e.g., CDCl₃, 0.6 mL)

Filter if Particulates are Present

Transfer to NMR Tube

Cap and Label Tube

Ready for NMR Analysis

 

Mass Spectrometry (ESI) Workflow

Prepare Dilute Sample Solution

Set up and Calibrate Mass Spectrometer

Infuse Sample into ESI Source

Acquire Mass Spectrum
(Positive/Negative Ion Mode)

Analyze Data: Identify Molecular Ion and Fragments

Confirm Elemental Composition
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UV-Vis Spectroscopy Workflow

Start

Prepare Stock Solution

Prepare Working Solution

Record Solvent Blank

Measure Sample Absorbance

Identify λmax

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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